DMT-L-dA(bz) Phosphoramidite

L-DNA nuclease resistance strand-displacement

DMT-L-dA(bz) Phosphoramidite (CAS 141846-54-0), also known as L-DA-CE phosphoramidite or compound 20c, is a chirally inverted DNA synthesis building block for constructing mirror-image L-oligonucleotides. It is the L-enantiomer of the standard DMT-dA(bz) phosphoramidite used in conventional DNA synthesis, featuring a benzoyl-protected L-deoxyadenosine base, a 5′-dimethoxytrityl (DMT) protecting group, and a 3′-cyanoethyl phosphoramidite reactive moiety.

Molecular Formula C47H52N7O7P
Molecular Weight 857.9 g/mol
Cat. No. B12384284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMT-L-dA(bz) Phosphoramidite
Molecular FormulaC47H52N7O7P
Molecular Weight857.9 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7
InChIInChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-40-28-42(53-31-51-43-44(49-30-50-45(43)53)52-46(55)34-14-9-7-10-15-34)60-41(40)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-42H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40?,41-,42-,62?/m0/s1
InChIKeyGGDNKEQZFSTIMJ-FZTYVIQASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DMT-L-dA(bz) Phosphoramidite: Critical Procurement Specifications for L-DNA Synthesis


DMT-L-dA(bz) Phosphoramidite (CAS 141846-54-0), also known as L-DA-CE phosphoramidite or compound 20c, is a chirally inverted DNA synthesis building block for constructing mirror-image L-oligonucleotides [1]. It is the L-enantiomer of the standard DMT-dA(bz) phosphoramidite used in conventional DNA synthesis, featuring a benzoyl-protected L-deoxyadenosine base, a 5′-dimethoxytrityl (DMT) protecting group, and a 3′-cyanoethyl phosphoramidite reactive moiety . As a class, L-nucleic acids share identical physicochemical properties (solubility, duplex stability) with their natural D-counterparts but exhibit orthogonal stereochemistry that confers complete resistance to nuclease degradation and prevents cross-hybridization with native D-DNA .

Why Substituting DMT-L-dA(bz) Phosphoramidite with Standard dA Reagents Compromises L-DNA Applications


Replacing DMT-L-dA(bz) with its natural D-enantiomer or other base-protected D-phosphoramidites fundamentally destroys the defining advantage of L-oligonucleotides: complete nuclease resistance and bio-orthogonality [1]. The chiral inversion of the deoxyribose sugar in L-DNA is the sole source of its unique stability; any D-monomer incorporation yields heterochiral sequences that are partially or fully degraded in biological media and capable of unintended cross-hybridization with native nucleic acids . Furthermore, the benzoyl (bz) protecting group on DMT-L-dA(bz) is specifically retained in L-DNA synthesis workflows to maintain compatibility with standard deprotection protocols, whereas alternative base-protecting groups (e.g., PAC, acetyl) on L-phosphoramidites offer faster deprotection but may introduce different depurination risks that are not equivalent to the benchmark bz-protected monomer [2].

Quantitative Comparative Evidence for DMT-L-dA(bz) Phosphoramidite Selection


Intracellular Functional Stability: L-DNA vs. D-DNA Strand-Displacement Kinetics

In a direct head-to-head comparison of d-DNA and l-DNA strand-displacement reactions in living mammalian cells, l-DNA reporter complexes (l-R) exhibited no detectable degradation over time, maintaining duplex integrity indefinitely, whereas d-DNA reporters (d-R) underwent gradual degradation and fluorescence increase due to nuclease activity [1]. The l-DNA system achieved a >6-fold fluorescence enhancement within 4 hours of invader strand addition, whereas the d-DNA counterpart achieved only ~2-fold enhancement due to background degradation [1].

L-DNA nuclease resistance strand-displacement live-cell imaging

Base Deprotection Kinetics: Benzoyl vs. Phenoxyacetyl (PAC) Protection

The benzoyl (bz) protecting group on DMT-L-dA(bz) requires 8 hours at 55°C or 24 hours at room temperature in concentrated ammonia for complete removal . In contrast, the more labile phenoxyacetyl (PAC) protecting group, as used on alternative L-dA phosphoramidites, undergoes complete deblocking in less than 4 hours in 29% ammonia at room temperature [1].

base protection deprotection kinetics ammonolysis oligonucleotide synthesis

Acid-Catalyzed Depurination Susceptibility: N6-Benzoyl-dA vs. Amidine-Protected dA

The N6-benzoyl protecting group on dA, as present in DMT-L-dA(bz), renders the glycosidic bond susceptible to acid-catalyzed depurination during the detritylation step of oligonucleotide synthesis [1]. Comparative studies show that amidine-protected deoxyadenosine is approximately 20-fold more resistant to depurination than 6-N-benzoyldeoxyadenosine under the acidic conditions used in DNA synthesis [2].

depurination acid stability long oligonucleotide synthesis DMT removal

Validated Application Scenarios for DMT-L-dA(bz) Phosphoramidite Based on Differential Evidence


Synthesis of Nuclease-Resistant L-DNA Aptamers (Spiegelmers) for In Vivo Diagnostics and Therapeutics

DMT-L-dA(bz) is the essential building block for constructing L-DNA aptamers (Spiegelmers) that require complete nuclease resistance for in vivo applications [1]. The chiral inversion conferred by L-nucleotides renders the resulting oligonucleotides completely inert to cellular nucleases, providing prolonged circulation half-life and enabling therapeutic targeting without immunogenicity [1]. Substitution with D-phosphoramidites yields aptamers that are rapidly degraded in serum, invalidating any downstream biological conclusions [2].

Construction of Bio-Orthogonal Molecular Sensors and Probes for Live-Cell Imaging

Oligonucleotide probes synthesized with DMT-L-dA(bz) are ideal for intracellular molecular beacon and strand-displacement applications where minimal background signal and long-term stability are critical [3]. As demonstrated by Zhong and Sczepanski, L-DNA reporter complexes exhibit negligible background fluorescence due to nuclease resistance, whereas D-DNA counterparts show significant degradation-induced signal increase within cells [3]. This directly translates to higher signal-to-noise ratios and more reliable quantification in live-cell assays.

Universal Microarray Platforms Utilizing L-DNA Capture Probes

L-DNA sequences containing L-dA residues are employed as universal capture probes on microarrays to eliminate cross-hybridization with sample-derived D-DNA . Because L-DNA does not hybridize with natural D-DNA, arrays functionalized with L-DNA probes provide a pristine platform for detecting only the intended L-DNA-tagged targets, significantly reducing false positives and improving assay specificity . This application relies on the stereochemical orthogonality of L-nucleotides synthesized from monomers like DMT-L-dA(bz).

L-DNA-Tagged PCR for Product Coding and Multiplexing

In L-DNA-tagged PCR (LT-PCR), DMT-L-dA(bz) is used to synthesize L-DNA oligonucleotide tags that are appended to PCR primers . These L-DNA tags do not interfere with polymerase activity and are not amplified themselves, enabling sequence-defined barcoding of amplicons for downstream multiplexed analysis without cross-reactivity . The complete bio-orthogonality of L-DNA ensures that tag sequences remain intact and unambiguous throughout the workflow.

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